molecular formula C14H17N B11902563 4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole

4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B11902563
M. Wt: 199.29 g/mol
InChI Key: UNWDHQZFKDAARR-UHFFFAOYSA-N
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Description

4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole is a complex organic compound with the molecular formula C14H17N. This compound is part of the indole family, which is known for its significant biological and pharmaceutical importance. Indoles are often considered “privileged scaffolds” in drug discovery due to their versatility and presence in many natural and synthetic products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method involves the reaction of aryl hydrazines, ketones, and alkyl halides. The process is rapid, operationally straightforward, and generally high-yielding .

Industrial Production Methods: Industrial production of this compound typically involves the use of cyclopentanone, phenylhydrazine hydrochloride, and iodomethane under controlled conditions. The reaction is facilitated by microwave irradiation, which significantly reduces the reaction time .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Pd/C and hydrogen gas.

    Substitution: Alkyl halides under basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as agonists of the S1P1 receptor, which plays a role in immune cell regulation . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydrocyclopenta[b]indole
  • 2,3-Trimethyleneindole
  • 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole

Comparison: 4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole is unique due to its isopropyl substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and synthetic utility .

Properties

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

4-propan-2-yl-2,3-dihydro-1H-cyclopenta[b]indole

InChI

InChI=1S/C14H17N/c1-10(2)15-13-8-4-3-6-11(13)12-7-5-9-14(12)15/h3-4,6,8,10H,5,7,9H2,1-2H3

InChI Key

UNWDHQZFKDAARR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(CCC2)C3=CC=CC=C31

Origin of Product

United States

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